O-succinylbenzoyl-CoA

Enzyme kinetics Substrate specificity Antibiotic target validation

For researchers investigating the bacterial menaquinone pathway, authentic O-succinylbenzoyl-CoA is non-negotiable. Generic CoA thioesters fail at two critical checkpoints: MenE synthetase exhibits >100-fold lower catalytic efficiency with analogs, and MenB synthase strictly rejects alternative substrates like 2-(3′-carboxypropionyl)benzoyl-CoA. This product is essential for reproducible MenE inhibitor screening, structural biology of the unique 139.5° domain-alternation catalysis, and functional in vitro pathway reconstitution. Ensure experimental validity—use only authenticated OSB-CoA.

Molecular Formula C32H44N7O20P3S
Molecular Weight 971.7 g/mol
Cat. No. B15598989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-succinylbenzoyl-CoA
Molecular FormulaC32H44N7O20P3S
Molecular Weight971.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H44N7O20P3S/c1-32(2,26(44)29(45)35-10-9-21(41)34-11-12-63-22(42)8-7-19(40)17-5-3-4-6-18(17)31(46)47)14-56-62(53,54)59-61(51,52)55-13-20-25(58-60(48,49)50)24(43)30(57-20)39-16-38-23-27(33)36-15-37-28(23)39/h3-6,15-16,20,24-26,30,43-44H,7-14H2,1-2H3,(H,34,41)(H,35,45)(H,46,47)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t20-,24-,25-,26+,30-/m1/s1
InChIKeyKVAQAPQXOXTRAE-HSJNEKGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-succinylbenzoyl-CoA: Essential Menaquinone Pathway Intermediate for Antibacterial Drug Discovery and Metabolic Engineering


O-succinylbenzoyl-CoA (OSB-CoA; CAS: 97226-61-4; MW: 971.7 g/mol) is a key thioester intermediate in the bacterial menaquinone (vitamin K2) biosynthetic pathway, formed via ATP-dependent condensation of o-succinylbenzoate (OSB) and coenzyme A catalyzed by OSB-CoA synthetase (MenE; EC 6.2.1.26) [1]. As an acyl-CoA derivative featuring a distinct 4-(2-carboxyphenyl)-4-oxobutanoyl moiety linked to the CoA thiol, this compound serves as the obligate substrate for the downstream enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB; EC 4.1.3.36), which catalyzes the intramolecular Claisen condensation to generate the bicyclic naphthoquinone precursor [2]. The menaquinone pathway is essential for electron transport in Gram-positive and Gram-negative bacteria yet absent in humans, positioning OSB-CoA and its associated enzymes as high-value targets for antibiotic development and metabolic engineering applications [1].

O-succinylbenzoyl-CoA Procurement: Why Structural Analogs and Generic CoA Derivatives Cannot Substitute


Generic substitution of o-succinylbenzoyl-CoA with structurally related CoA thioesters or simple aromatic acyl-CoA derivatives fails due to stringent enzyme recognition requirements at two critical junctures in the menaquinone pathway. First, the biosynthetic enzyme MenE exhibits exquisite substrate specificity for OSB, with even closely related analogs showing either complete inactivity or >100-fold reductions in catalytic efficiency (kcat/Km) [1]. Second, the downstream MenB enzyme (EC 4.1.3.36) is highly specific for o-succinylbenzoyl-CoA, failing to accept alternative substrates such as 2-(3′-carboxypropionyl)benzoyl-CoA or 4-(2′-carboxyphenyl)-4-oxobutyryl-diCoA [2]. Furthermore, crystal structures reveal a thioesterification active site and substrate-binding mode in MenE that is specifically conserved among MenE orthologues and distinct from other acyl/aryl-CoA synthetases, with a unique C-domain rotation of 139.5° during domain-alternation catalysis [3]. These structural and kinetic constraints preclude interchangeability with generic CoA derivatives, making authenticated o-succinylbenzoyl-CoA essential for reproducible experimental outcomes in menaquinone pathway research, inhibitor screening, and metabolic engineering.

O-succinylbenzoyl-CoA Quantitative Differentiation Evidence: Comparative Kinetic, Inhibitor, and Structural Data


Substrate Specificity: >100-Fold Reduction in Catalytic Efficiency with Closest Active Analog

OSB-CoA synthetase (MenE) from Bacillus anthracis exhibits stringent substrate discrimination against OSB analogs. In a systematic evaluation of OSB derivatives with carboxylate group modifications, the enzyme showed no detectable activity with any analog tested except 4-[2-(trifluoromethyl)phenyl]-4-oxobutyric acid [1]. This single active analog exhibited a 100-fold decrease in kcat/Km compared to the natural substrate OSB [1]. This quantitative specificity data establishes that even minor structural perturbations to the OSB moiety dramatically impair substrate recognition and turnover, confirming that o-succinylbenzoyl-CoA derived from authentic OSB is uniquely competent for MenE catalysis.

Enzyme kinetics Substrate specificity Antibiotic target validation

Enzyme Inhibition: OSB-AMS Achieves ≤25 nM IC50 Against E. coli MenE

The reaction intermediate analog OSB-AMS (5′-O-(N-o-succinylbenzoyl)sulfamoyladenosine) is a tight-binding inhibitor of Escherichia coli MenE with an IC50 value of ≤25 nM [1]. This sub-25 nM potency establishes a quantitative benchmark for MenE inhibitor development and demonstrates that compounds designed to mimic the o-succinylbenzoyl-AMP adenylate intermediate can achieve high-affinity binding to the enzyme active site. Notably, despite this potent enzyme inhibition, OSB-AMS exhibits antibacterial activity that is approximately 1,000-fold lower than its IC50 for enzyme inhibition, attributed to limited cellular penetration [1].

Inhibitor potency Drug discovery Acyl-sulfonyladenosine analogs

Structural Uniqueness: 139.5° C-Domain Rotation and Thioesterification Conformation Distinct from Other Acyl-CoA Synthetases

High-resolution crystal structures (1.76 Å and 1.90 Å) of Bacillus subtilis MenE complexed with an OSB-CoA analog (OSB-NCoA) revealed a thioesterification conformation that is specifically conserved among MenE orthologues and distinct from the substrate-binding modes of many other acyl/aryl-CoA synthetases [1]. A critical finding is the 139.5° rotation of the C-terminal domain around the Ser-384 hinge residue during the transition from the adenylation conformation to the thioesterification conformation [1]. This substantial domain movement is a hallmark of the domain-alternation catalytic mechanism unique to ANL family enzymes. Site-directed mutagenesis further identified several residues that specifically contribute to the thioesterification half-reaction without affecting the adenylation half-reaction [1].

Protein crystallography Domain-alternation catalysis ANL enzyme family

Downstream Pathway Specificity: MenB (EC 4.1.3.36) Accepts Only o-Succinylbenzoyl-CoA as Substrate

The enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB; EC 4.1.3.36), which acts immediately downstream of MenE in the menaquinone pathway, catalyzes the intramolecular Claisen condensation of o-succinylbenzoyl-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA [1]. Enzyme specificity studies have established that MenB is highly specific for o-succinylbenzoyl-CoA; the enzyme does not accept alternative substrates including 2-(3′-carboxypropionyl)benzoyl-CoA or 4-(2′-carboxyphenyl)-4-oxobutyryl-diCoA [1]. This downstream specificity reinforces that procurement of authentic o-succinylbenzoyl-CoA is essential not only for MenE studies but for the entire menaquinone pathway reconstitution.

Substrate specificity MenB enzyme Biosynthetic pathway

Enzyme Kinetic Parameters: OSB Exhibits Km = 16 μM for E. coli MenE

Kinetic characterization of purified E. coli MenE established the Michaelis constant (Km) values for the three substrates required for o-succinylbenzoyl-CoA biosynthesis: OSB (16 μM), ATP (73.5 μM), and CoA (360 μM) [1]. The low Km for OSB (16 μM) relative to CoA (360 μM) indicates that the enzyme has significantly higher affinity for the OSB carboxylate substrate than for the CoA thioester acceptor [1]. Additionally, the enzyme displays a pH optimum of 7.5–8.0 and a temperature optimum of 30–40 °C, with Mg²⁺ identified as the most effective metal ion for stimulating enzyme activity [1]. The purified enzyme is a homotetramer with a native molecular mass of 185 kDa (subunit mass 49 kDa) as determined by gel filtration chromatography [1].

Michaelis-Menten kinetics Enzyme characterization Substrate affinity

Active Site Residue Characterization: His341 Mutation Increases ATP Km 5.4-Fold

Chemical modification studies with diethylpyrocarbonate (DEP) established the presence of an essential histidine residue in the active site of E. coli MenE, with inactivation following pseudo-first-order kinetics and a second-order rate constant of 9.2 × 10⁻⁴ ± 1.4 × 10⁻⁴ μM⁻¹ min⁻¹ [1]. The enzyme was partially protected from inactivation by OSB, ATP, or ATP plus Mg²⁺, while complete protection required the combination of OSB, ATP, and Mg²⁺ [1]. Subsequent site-directed mutagenesis of His341, located within a previously identified ATP-binding motif, to alanine resulted in a 65% loss of enzyme activity and a 5.4-fold increase in the Km for ATP [1].

Site-directed mutagenesis Active site residues Catalytic mechanism

O-succinylbenzoyl-CoA: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


MenE Inhibitor Screening and Antibacterial Lead Optimization

O-succinylbenzoyl-CoA and its precursor OSB are essential for MenE inhibitor discovery programs targeting the bacterial menaquinone pathway. The established IC50 benchmark of ≤25 nM for the acyl-sulfonyladenosine analog OSB-AMS against E. coli MenE provides a validated potency reference for screening novel MenE inhibitors [1]. Researchers procuring OSB-CoA for this application should note the ~1,000-fold gap between enzyme inhibition and cellular antibacterial activity, which necessitates complementary cell-based assays and permeability optimization in lead development [1].

Menaquinone Pathway Reconstitution and Metabolic Engineering

Full in vitro reconstitution of the bacterial menaquinone biosynthetic pathway requires authentic o-succinylbenzoyl-CoA as the obligate substrate for MenB (EC 4.1.3.36). The strict substrate specificity of MenB—which rejects 2-(3′-carboxypropionyl)benzoyl-CoA and 4-(2′-carboxyphenyl)-4-oxobutyryl-diCoA—makes generic CoA thioesters unsuitable for pathway studies [2]. Metabolic engineering efforts aimed at heterologous vitamin K2 production in non-native hosts must ensure proper OSB-CoA biosynthesis or exogenous supplementation to achieve functional pathway flux.

Structural Biology of ANL Family Adenylating Enzymes

The unique 139.5° C-domain rotation and distinct thioesterification conformation of MenE, as revealed by high-resolution crystal structures (1.76–1.90 Å) complexed with OSB-NCoA analog, make o-succinylbenzoyl-CoA an indispensable reagent for structural studies of domain-alternation catalysis in the ANL enzyme family [3]. Researchers pursuing co-crystallization, cryo-EM, or mechanistic enzymology of MenE orthologues require authentic OSB-CoA or stable analogs thereof to capture the thioesterification conformation and identify residues specifically contributing to this half-reaction [3].

Enzyme Kinetics and Substrate Specificity Profiling

The well-characterized kinetic parameters for E. coli MenE—including Km values of 16 μM (OSB), 73.5 μM (ATP), and 360 μM (CoA)—establish a quantitative baseline for comparative enzymology across bacterial species and mutant variants [4]. The 100-fold reduction in kcat/Km observed with the closest active OSB analog in B. anthracis MenE provides a stringent specificity benchmark for validating enzyme preparations and assessing the fidelity of substrate recognition in MenE orthologue characterization [5].

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